2-Iodo-3-nitrobenzyl alcohol

Overview

Description

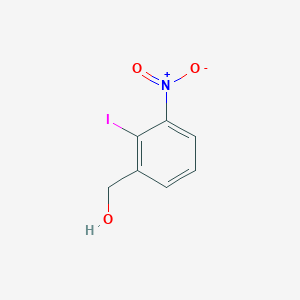

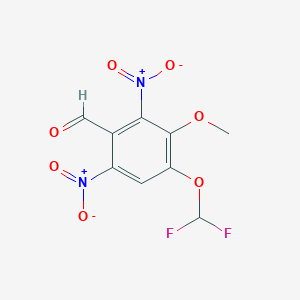

2-Iodo-3-nitrobenzyl alcohol is an organic compound with the molecular formula C7H6INO3 . It is a solid substance with a molecular weight of 279.03 . The compound is used for research purposes .

Molecular Structure Analysis

The molecular structure of this compound consists of an iodine atom, a nitro group, and a benzyl alcohol group . The InChI code for this compound is 1S/C7H6INO3/c8-7-5(4-10)2-1-3-6(7)9(11)12/h1-3,10H,4H2 .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 279.03, and it is a solid at room temperature . Alcohols, in general, have higher boiling points than their equivalent alkanes due to the presence of hydrogen bonding .Scientific Research Applications

Photoreactive Group for Biomolecule Studies

- 2-Nitrobenzyl alcohol derivatives, including 2-iodo-3-nitrobenzyl alcohol, are utilized as photoreactive groups with amine selectivity. This characteristic makes them valuable for photoaffinity labeling and crosslinking in biomolecules, facilitating advancements in areas like drug discovery, chemical biology, and protein engineering (Wang et al., 2020).

Investigating Photochemical Reaction Mechanisms

- The photochemical reaction mechanisms of 2-nitrobenzyl compounds have been studied extensively, providing insights into their behavior under irradiation and the formation of various intermediates. This research contributes to understanding their applications in photochemistry and related fields (Gáplovský et al., 2005).

Synthesis of Quinolines

- 2-Nitrobenzyl alcohols, including this compound, play a role in the iron-catalyzed redox condensation process, which is instrumental in the synthesis of quinolines. This synthesis method is important in organic chemistry and has implications in various chemical applications (Wang et al., 2016).

Enhancement of Peptide Sequencing Techniques

- Derivatives of nitrobenzyl alcohol, such as m-nitrobenzyl alcohol, have been tested to increase the charge state of protonated peptides and phosphopeptides in mass spectrometry. This enhancement aids in improving the efficiency of peptide sequencing and characterization in proteomics (Kjeldsen et al., 2007).

Supramolecular Aggregation Patterns

- Isomeric compounds of 2-iodo-N-(3-nitrobenzyl)aniline exhibit distinct patterns of supramolecular aggregation, demonstrating the impact of molecular structure on hydrogen bonding, aromatic interactions, and overall molecular assembly. This research contributes to the understanding of molecular interactions and crystal engineering (Glidewell et al., 2002).

Functionalization of Mesoporous Titanium Dioxide

- 2-Nitrobenzyl alcohol derivatives, including this compound, have been used in the functionalization of mesoporous titanium dioxide (TiO2) by electron beam irradiation. This functionalization is significant for smart delivery systems in medical applications, particularly for controlled drug delivery (Ghafoorzadeh et al., 2021).

Safety and Hazards

Mechanism of Action

Target of Action

The primary targets of 2-Iodo-3-nitrobenzyl alcohol are likely to be biomolecules with amine groups . The compound has been used as a photoreactive group with amine selectivity .

Mode of Action

This compound interacts with its targets through a process known as photoaffinity labeling . This involves the use of light to trigger a chemical reaction that results in the covalent bonding of the this compound molecule to its target . This interaction can lead to changes in the target molecule’s function or activity.

Biochemical Pathways

It’s known that the compound can be used for crosslinking of biomolecules . This could potentially affect various biochemical pathways depending on the specific targets of the compound.

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific targets of the compound. Given its use as a photoreactive group for photoaffinity labeling and crosslinking of biomolecules , the compound could potentially alter the structure and function of its target molecules, leading to changes in cellular processes.

Action Environment

Environmental factors such as light exposure and temperature could influence the action, efficacy, and stability of this compound. For instance, light is required to trigger the photoaffinity labeling reaction . Additionally, the compound’s stability could be affected by factors such as pH and temperature.

Properties

IUPAC Name |

(2-iodo-3-nitrophenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6INO3/c8-7-5(4-10)2-1-3-6(7)9(11)12/h1-3,10H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZPYYIKBDKBSTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)[N+](=O)[O-])I)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6INO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-1-(6,6-dimethoxy-3-propan-2-yl-2-azaspiro[3.3]heptan-2-yl)ethanone](/img/structure/B2706138.png)

![4-bromo-N-[(1-ethylpyrrolidin-2-yl)methyl]benzamide](/img/structure/B2706140.png)

![N-([2,3'-bifuran]-5-ylmethyl)-4-isopropoxybenzamide](/img/structure/B2706141.png)

![10-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-9,11-dioxo-3-oxa-4,10-diazatetracyclo[5.5.1.0~2,6~.0~8,12~]tridec-4-ene-5-carboxylic acid](/img/structure/B2706145.png)

![Methyl 4-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethoxy)-6-methylquinoline-2-carboxylate](/img/structure/B2706147.png)

![Tert-butyl N-[(2R)-4-bromo-3-oxobutan-2-yl]-N-methylcarbamate](/img/structure/B2706149.png)

![ethyl 2-((3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)amino)-2-oxoacetate](/img/structure/B2706153.png)

![N-(3,4-difluorophenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2706159.png)